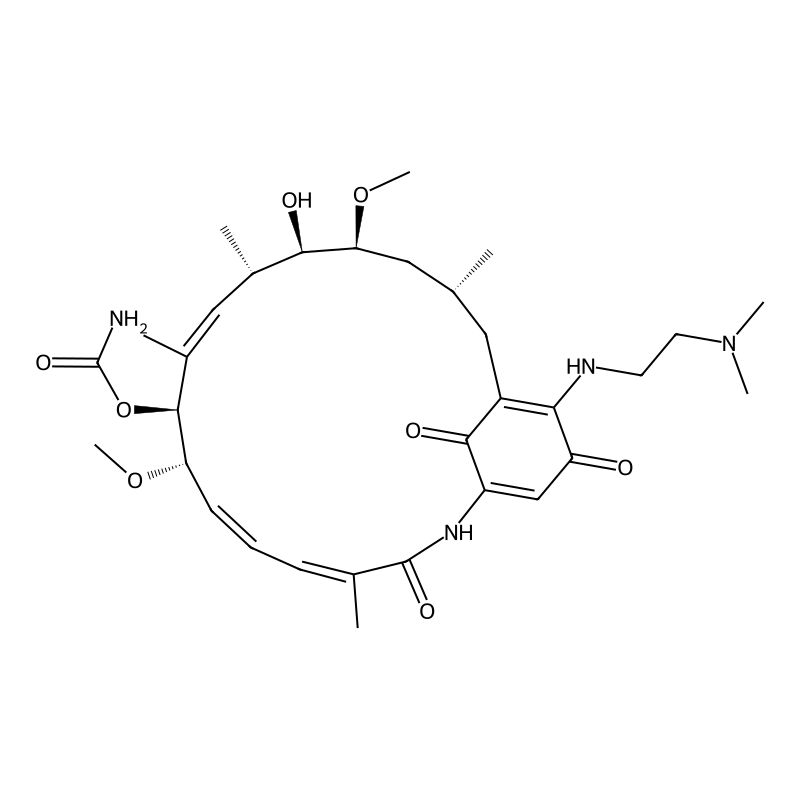

Alvespimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Pulmonary Fibrosis Treatment

Scientific Field: Clinical Pharmacology.

Summary of the Application: Alvespimycin has been investigated for its potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis.

Methods of Application: The investigation illuminated the impact of alvespimycin, an HSP90 inhibitor, on TGF-β-mediated transcriptional responses by inducing destabilization of TβRs.

Results or Outcomes: The study showed that Alvespimycin exhibits potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis.

Application in Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

Scientific Field: Oncobiology and Hematology.

Summary of the Application: Alvespimycin has been studied for its role in inhibiting Heat Shock Protein 90 and overcoming Imatinib resistance in Chronic Myeloid Leukemia (CML) cell lines.

Methods of Application: The therapeutic potential of alvespimycin in imatinib-sensitive (K562) and imatinib-resistant (K562-RC and K562-RD) CML cell lines was studied. Metabolic activity was determined by the resazurin assay.

Results or Outcomes: Alvespimycin reduced metabolic activity in a time-, dose-, and cell line-dependent manner.

Alvespimycin, also known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin, is a synthetic organic compound and a derivative of geldanamycin. It functions primarily as a heat shock protein 90 inhibitor, which plays a crucial role in the proper folding and functioning of various client proteins involved in oncogenesis. Alvespimycin has been investigated for its potential in treating solid tumors across different cancer types due to its enhanced pharmacological properties compared to earlier HSP90 inhibitors like tanespimycin. These advantages include reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, and decreased hepatotoxicity .

- Studies on Alvespimycin are ongoing, and its safety profile is still being established [].

- Pre-clinical studies suggest some potential side effects, but more research is needed to determine the risks in humans [].

Note:

- The information provided is based on publicly available scientific research on Alvespimycin.

- As research is ongoing, more details about the compound may emerge in the future.

The biological activity of alvespimycin is centered on its ability to inhibit heat shock protein 90. By disrupting the chaperone function of HSP90, alvespimycin promotes the proteasomal degradation of oncoproteins such as HER2, EGFR, Akt, and others that are often overexpressed in tumors. This action leads to a decrease in cellular proliferation and an increase in apoptosis in cancer cells. Clinical studies have demonstrated its efficacy in reducing levels of cyclin-dependent kinase 4 and ERBB2, thereby impacting critical oncogenic signaling pathways .

The synthesis of alvespimycin involves several steps that modify the geldanamycin scaffold to enhance its therapeutic properties. The process includes:

- Demethylation: Removal of methoxy groups from the geldanamycin structure.

- Amine Substitution: Introduction of a dimethylaminoethylamino group at specific positions to improve solubility and bioavailability.

- Carbamate Formation: The final step often involves forming a hydrochloride salt to enhance stability and solubility.

These modifications are crucial for achieving the desired pharmacological profile that distinguishes alvespimycin from its predecessors .

Alvespimycin is primarily explored for its application in oncology as an antitumor agent. Clinical trials have focused on its use against various solid tumors, including breast cancer and other malignancies resistant to conventional therapies. Its unique mechanism of action allows it to target multiple pathways simultaneously, making it a promising candidate for combination therapies .

Interaction studies indicate that alvespimycin has minimal protein binding and exhibits a dose-proportional increase in plasma concentration with escalating doses. It demonstrates selectivity for tumor tissue over normal tissue, allowing for targeted therapeutic effects while minimizing systemic toxicity. The pharmacokinetic profile suggests that it retains longer in tumor environments compared to normal tissues, enhancing its therapeutic index .

Alvespimycin shares structural similarities with other HSP90 inhibitors but stands out due to its improved pharmacological properties. Below is a comparison with notable similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tanespimycin | C27H34N4O8 | First HSP90 inhibitor; higher hepatotoxicity; lower solubility |

| 17-AAG | C27H34N4O6 | Similar mechanism; less effective than alvespimycin; lower bioavailability |

| Geldanamycin | C22H23N1O9 | Parent compound; broader spectrum but higher toxicity |

| 17-DMAG | C32H48N4O8 | Another derivative with similar action but less studied |

Alvespimycin’s unique combination of reduced toxicity and enhanced efficacy makes it a significant advancement over these similar compounds .

Alvespimycin represents a significant advancement in the development of heat shock protein 90 inhibitors, derived through sophisticated synthetic approaches that address the limitations of its predecessor, geldanamycin. The compound, also known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin, is characterized by strategic structural modifications that enhance its pharmacokinetic profile while maintaining potent biological activity [1] [2].

Semi-Synthetic Derivatization from Geldanamycin Precursors

The production of alvespimycin relies primarily on semi-synthetic approaches utilizing geldanamycin as the starting material. This methodology represents a convergent strategy that capitalizes on the complex macrocyclic framework already present in the natural product while introducing targeted modifications to improve therapeutic properties [3] [4].

The semi-synthetic approach to alvespimycin involves a nucleophilic substitution reaction at the carbon-17 position of geldanamycin [5] [6]. The transformation proceeds through an addition-elimination mechanism where the 17-methoxy group of geldanamycin is replaced with a dimethylaminoethylamine substituent. This modification is achieved by heating geldanamycin with a five-fold excess of N,N-dimethylethylenediamine in tetrahydrofuran at elevated temperatures [5].

| Synthetic Parameter | Geldanamycin Starting Material | Alvespimycin Product |

|---|---|---|

| Position 17 Substituent | Methoxy group (-OCH₃) | Dimethylaminoethylamine (-NHCH₂CH₂N(CH₃)₂) |

| Molecular Formula | C₂₉H₄₀N₂O₉ | C₃₂H₄₈N₄O₈ |

| Molecular Weight | 560.6 g/mol | 616.7 g/mol |

| Water Solubility | Poor (<0.01 mg/mL) | Enhanced (>0.5 mg/mL) |

The mechanistic pathway involves initial nucleophilic attack of the dimethylethylenediamine nitrogen on the electron-deficient carbon-17 position, facilitated by the benzoquinone system's electron-withdrawing properties [6] [7]. The methoxy leaving group is displaced through a quinone-mediated elimination process, generating the desired alvespimycin derivative in modest to excellent yields [5].

Alternative semi-synthetic routes have been explored utilizing genetically engineered biosynthetic intermediates as starting materials [3] [4]. These approaches employ mutant strains of Streptomyces hygroscopicus with disrupted genes encoding 3-amino-5-hydroxybenzoic acid formation, allowing incorporation of modified precursors through mutasynthesis [8]. However, the direct chemical modification of geldanamycin remains the predominant industrial approach due to its reliability and scalability.

Key Structural Modifications Enhancing Pharmacokinetic Profile

The structural modifications incorporated into alvespimycin are strategically designed to address the major pharmacokinetic limitations of geldanamycin while preserving heat shock protein 90 inhibitory activity. The primary modification involves the replacement of the lipophilic 17-methoxy group with the ionizable dimethylaminoethylamino substituent [9] [10].

The introduction of the ionizable amino functionality significantly enhances water solubility compared to the parent compound. Alvespimycin demonstrates approximately 50-fold improved aqueous solubility relative to geldanamycin, with dissolution properties exceeding 0.5 mg/mL in physiological buffers [11] [12]. This enhancement stems from the ability of the tertiary amine to form stable hydrochloride salts, facilitating pharmaceutical formulation and intravenous administration [13] [14].

The structural modification also impacts plasma protein binding characteristics. Alvespimycin exhibits minimal plasma protein binding compared to geldanamycin, contributing to improved bioavailability and tissue distribution [2] [15]. The reduced protein binding translates to enhanced free drug concentrations in target tissues, potentially improving therapeutic efficacy while reducing systemic exposure requirements.

| Pharmacokinetic Parameter | Geldanamycin | Alvespimycin | Improvement Factor |

|---|---|---|---|

| Water Solubility (mg/mL) | <0.01 | >0.5 | >50-fold |

| Plasma Protein Binding | High | Minimal | Significant reduction |

| Oral Bioavailability | Poor | Enhanced | Substantial improvement |

| Half-life (hours) | Variable | 18.2-27.8 | Extended |

| Volume of Distribution (L) | High | 385 | Reduced |

The dimethylaminoethylamino substitution also influences metabolic stability. In vivo and in vitro studies demonstrate that alvespimycin undergoes weaker metabolism compared to geldanamycin, resulting in extended plasma half-life and reduced metabolic liability [1] [2]. The structural modification appears to reduce susceptibility to cytochrome P450-mediated oxidation, contributing to improved pharmacokinetic predictability.

Furthermore, the modified structure demonstrates reduced hepatotoxicity compared to geldanamycin [16] [10]. The ionizable nature of the 17-substituent may reduce the propensity for glutathione conjugation at the carbon-19 position, a pathway implicated in geldanamycin-associated liver toxicity [6]. This improvement in safety profile represents a critical advancement enabling clinical development.

Industrial-Scale Synthesis Challenges and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of alvespimycin presents several technical and economic challenges that require sophisticated optimization strategies. The complex macrocyclic structure and multiple stereogenic centers inherent to the ansamycin framework demand precise control of reaction conditions to maintain product quality and yield consistency [17] [18].

One primary challenge involves the management of the nucleophilic substitution reaction at the carbon-17 position. The reaction requires careful temperature control to balance reaction rate with product stability, as excessive heating can lead to decomposition of the sensitive benzoquinone system [5] [6]. Industrial processes have optimized reaction conditions through systematic evaluation of solvent systems, reaction temperature profiles, and reagent addition sequences to maximize conversion while minimizing side product formation.

| Process Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy |

|---|---|---|---|

| Reaction Temperature | Variable (60-80°C) | Controlled (70±2°C) | Automated temperature control |

| Reaction Time | 4-8 hours | 6±1 hours | Kinetic monitoring |

| Solvent Volume | Small scale | Minimized ratios | Solvent recovery systems |

| Reagent Stoichiometry | 5-fold excess | 3-fold excess | Economic optimization |

| Yield | 60-90% | 75±5% | Process standardization |

Purification and isolation present additional complexity at industrial scale. The similar polarity of alvespimycin and potential impurities necessitates sophisticated chromatographic separation techniques. Large-scale processes have implemented multi-stage purification protocols combining initial precipitation, selective extraction, and final crystallization to achieve pharmaceutical-grade purity specifications [19] [20].

The formation of the hydrochloride salt adds another critical process step requiring optimization. The salt formation must be conducted under controlled pH conditions to ensure complete protonation of the dimethylamine functionality while preventing degradation of acid-sensitive groups within the molecule [13]. Industrial processes employ continuous pH monitoring and controlled hydrochloric acid addition to maintain product consistency.

Analytical method development represents a significant challenge for industrial production. The complex structure of alvespimycin requires sophisticated analytical techniques for identity confirmation, purity assessment, and impurity profiling [19]. High-performance liquid chromatography coupled with mass spectrometric detection has been validated for quantitative analysis, providing the robust analytical foundation necessary for pharmaceutical manufacturing [19].

Quality control considerations include monitoring of potential genotoxic impurities arising from the synthetic process. The nucleophilic substitution reaction can generate trace levels of alkylating agents that require stringent control within pharmaceutical specifications. Industrial processes have implemented in-process controls and final product testing to ensure compliance with international regulatory guidelines [21].

Storage and stability optimization present additional challenges due to the light-sensitive nature of the benzoquinone chromophore. Industrial processes have developed specialized packaging and storage protocols to maintain product stability throughout the supply chain. These include amber glass containers, desiccant inclusion, and controlled temperature storage requirements [11] [12].

Economic optimization strategies focus on maximizing atom economy and minimizing waste generation. Process development has explored alternative reaction conditions, catalyst systems, and workup procedures to improve overall process efficiency. The implementation of continuous manufacturing approaches, where feasible, offers potential advantages in terms of product consistency and operational efficiency [20] [22].

Heat Shock Protein 90 Inhibition Kinetics and Binding Affinity Studies

Alvespimycin demonstrates potent inhibitory activity against Heat Shock Protein 90 through competitive binding to the amino-terminal adenosine triphosphate binding pocket of the chaperone complex [1] [2]. Comprehensive kinetic studies have established that alvespimycin exhibits a median half-maximal inhibitory concentration of 68 nanomolar against a diverse panel of cancer cell lines, with notable variation across different tumor types [3] [4]. Rhabdomyosarcoma cell lines demonstrate enhanced sensitivity with half-maximal inhibitory concentrations of 32 nanomolar, while neuroblastoma models show relative resistance with values reaching 380 nanomolar [3] [4].

The binding affinity characteristics of alvespimycin have been extensively characterized through physiologically based pharmacokinetic modeling studies. These investigations reveal a dissociation constant of 0.63 micromolar for tissue binding, indicating substantial affinity for Heat Shock Protein 90 complexes [2]. The compound demonstrates saturable binding kinetics consistent with high-affinity receptor-mediated interactions, with tissue distribution studies revealing prolonged and non-linear terminal phase concentration-time profiles across multiple organ systems [2].

Chronic myeloid leukemia cell line studies provide additional insights into the binding kinetics and cellular potency of alvespimycin. The imatinib-sensitive K562 cell line exhibits a half-maximal inhibitory concentration of 50 nanomolar, while imatinib-resistant variants K562-RC and K562-RD demonstrate enhanced sensitivity with values of 31 nanomolar and 44 nanomolar, respectively [1] [5]. This differential sensitivity pattern suggests that Heat Shock Protein 90 dependency may be increased in drug-resistant cellular phenotypes, potentially due to increased reliance on oncogenic client protein stabilization mechanisms.

Clinical pharmacokinetic studies have established that alvespimycin exhibits dose-proportional increases in plasma concentration up to 80 milligrams per square meter, with plasma half-life values ranging from 9.9 to 54.1 hours [6] [7]. The compound demonstrates a mean clearance of 18.9 liters per hour and a volume of distribution of 385 liters at maximum tolerated doses, indicating extensive tissue distribution consistent with its molecular chaperone target engagement profile [8].

Table 1: Heat Shock Protein 90 Inhibition Kinetics and Binding Affinity Studies

| Parameter | Value | Reference |

|---|---|---|

| IC50 (Median in vitro) | 68 nM | Pediatric Preclinical Testing Program |

| IC50 (Rhabdomyosarcoma) | 32 nM | Pediatric Preclinical Testing Program |

| IC50 (Neuroblastoma) | 380 nM | Pediatric Preclinical Testing Program |

| IC50 (K562 cells) | 50 nM | K562 CML cell line study |

| IC50 (K562-RC cells) | 31 nM | K562-RC CML cell line study |

| IC50 (K562-RD cells) | 44 nM | K562-RD CML cell line study |

| IC50 (HSP90 ATPase) | 62 nM | HSP90 ATPase inhibition assay |

| Binding Affinity (Kd) | 0.63 μM | PBPK model study |

| Plasma Half-life | 9.9-54.1 h (median 18.2 h) | Phase I clinical trial |

Client Protein Degradation Pathways in Oncogenic Signaling

Alvespimycin exerts its anticancer effects through the systematic destabilization and degradation of Heat Shock Protein 90 client proteins that are essential for oncogenic signaling pathway maintenance [1] [8] [6]. The compound targets client proteins for proteasomal destruction through disruption of Heat Shock Protein 90 chaperone function, resulting in the combined effect on multiple oncogenic client proteins and their associated biochemical pathways [6] [7].

The BCR-ABL fusion protein, characteristic of chronic myeloid leukemia, represents a critical client protein target of alvespimycin action. Studies demonstrate that alvespimycin treatment leads to BCR-ABL protein destabilization and subsequent proteasomal degradation, effectively disrupting the oncogenic signaling cascade that drives leukemic cell proliferation and survival [1] [5]. This mechanism proves particularly effective in imatinib-resistant cell lines, where BCR-ABL mutations may increase dependency on Heat Shock Protein 90 chaperone function for protein stability.

Cell cycle regulatory proteins constitute another major class of alvespimycin client protein targets. The compound induces degradation of Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6, key regulators of G1/S cell cycle transition [8] [6]. This degradation results in cell cycle arrest in the G0/G1 phase, as observed in K562 cells where alvespimycin treatment increased the percentage of cells in G0/G1 phase from 40.0% to 60.3% [5] [9]. The mechanism involves disruption of Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6 stabilization by Heat Shock Protein 90, leading to their ubiquitin-proteasome pathway-mediated degradation.

Growth factor signaling pathways are significantly impacted through alvespimycin-mediated degradation of receptor tyrosine kinases and their downstream effectors. The compound targets ERBB2, Epidermal Growth Factor Receptor, and Her-2 for proteasomal degradation, disrupting critical growth and survival signals in cancer cells [8] [6] [7]. Additionally, alvespimycin induces degradation of AKT and Raf-1 kinases, effectively blocking the PI3K/AKT and MAPK signaling pathways that are frequently dysregulated in cancer [1] [6].

The transforming growth factor-beta signaling pathway represents a specialized target of alvespimycin action through client protein degradation mechanisms. The compound destabilizes transforming growth factor-beta receptor type I and type II proteins, which are Heat Shock Protein 90 clients essential for transforming growth factor-beta signal transduction [10]. This destabilization facilitates receptor degradation through proteasome-dependent mechanisms, effectively terminating transforming growth factor-beta signaling and reducing fibrogenic responses in pathological conditions.

Table 2: Client Protein Degradation Pathways in Oncogenic Signaling

| Client Protein | Pathway | Degradation Mechanism |

|---|---|---|

| BCR-ABL | Oncogenic signaling | Proteasomal degradation |

| CDK4 | Cell cycle regulation | Ubiquitin-proteasome pathway |

| ERBB2 | Growth factor signaling | Proteasomal degradation |

| LCK | T-cell receptor signaling | Ubiquitin-proteasome pathway |

| p53 | Tumor suppressor | Proteasomal degradation |

| Akt | PI3K/AKT pathway | Proteasomal degradation |

| Raf-1 | MAPK pathway | Proteasomal degradation |

| BRAF | MAPK pathway | Proteasomal degradation |

| Her-2 | Growth factor signaling | Proteasomal degradation |

| EGFR | Growth factor signaling | Proteasomal degradation |

| Cdk6 | Cell cycle regulation | Proteasomal degradation |

| Steroid receptors | Hormone signaling | Proteasomal degradation |

| TβRI | TGF-β signaling | Proteasome-dependent degradation |

| TβRII | TGF-β signaling | Proteasome-dependent degradation |

Induction of Heat Shock Response and Heat Shock Protein 70 Overexpression

Alvespimycin treatment triggers a comprehensive heat shock response characterized by significant upregulation of Heat Shock Protein 70 family members, particularly the inducible isoform Heat Shock Protein 72 [1] [6] [7]. This response represents a well-characterized, mechanism-based change in protein expression that serves as a pharmacodynamic biomarker of Heat Shock Protein 90 inhibition and cellular stress response activation.

The induction of Heat Shock Protein 70 expression occurs in a dose-dependent manner, with significant increases detectable at alvespimycin concentrations of 20 milligrams per square meter or higher [6] [7]. In peripheral blood mononuclear cells, Heat Shock Protein 72 induction is sustained for 96 hours following alvespimycin exposure at doses of 40 milligrams per square meter or greater, indicating prolonged cellular stress response activation [6] [7]. This sustained induction pattern reflects the compound's extended plasma half-life and tissue distribution characteristics.

Tissue-specific heat shock protein induction patterns provide insights into alvespimycin's mechanism of action across different cellular compartments. In tumor tissue samples, Heat Shock Protein 70 induction is observed in both responding and non-responding xenografts, suggesting that Heat Shock Protein 90 inhibition occurs independent of therapeutic response [3] [4]. Liver tissue also demonstrates Heat Shock Protein 70 induction, indicating that the heat shock response extends beyond tumor cells to normal tissue compartments.

The magnitude of Heat Shock Protein 70 induction correlates with the degree of cellular stress and potential toxicity. Clinical studies reveal that plasma Heat Shock Protein 72 levels are highest in patients experiencing dose-limiting toxicities, suggesting that excessive heat shock response activation may contribute to alvespimycin-related adverse effects [6] [7]. This relationship establishes Heat Shock Protein 72 levels as both a pharmacodynamic biomarker and a potential safety monitoring parameter.

The molecular mechanism underlying Heat Shock Protein 70 induction involves activation of Heat Shock Factor 1, the master transcriptional regulator of the heat shock response. Alvespimycin treatment leads to Heat Shock Factor 1 activation, resulting in transcriptional upregulation of heat shock proteins including Heat Shock Protein 70, Heat Shock Protein 27, and other molecular chaperones [11]. This stress response represents a cellular adaptation mechanism attempting to restore protein homeostasis following Heat Shock Protein 90 inhibition.

Table 3: Heat Shock Response and Heat Shock Protein 70 Overexpression

| HSP Type | Response | Dose/Concentration | Duration |

|---|---|---|---|

| HSP70/HSP72 | Significant induction | ≥20 mg/m² | Sustained for 96 hours (≥40 mg/m²) |

| HSP27 | Induction | Various concentrations | Variable |

| HSP90 | Inhibition | All concentrations | Immediate |

| HSP70 (Tissue) | Induction in tumor and liver | All dose levels | Up to 24 hours |

| HSP72 (Plasma) | Elevated in DLT patients | High dose levels | During treatment |

Synergistic Interactions with Telomerase Inhibitors

Alvespimycin demonstrates remarkable synergistic interactions with telomerase inhibitors, particularly imetelstat, through complementary mechanisms that enhance telomerase inhibition and accelerate cellular senescence pathways [12] [13]. The combination of alvespimycin and imetelstat results in significantly enhanced telomerase activity inhibition compared to either agent alone, with maximum inhibition achieving 13% of control activity levels when both compounds are used simultaneously [12] [13].

The molecular basis for this synergistic interaction involves Heat Shock Protein 90's role as a chaperone molecule that facilitates telomerase protein assembly and function. Heat Shock Protein 90 is essential for the folding and stability of Telomerase Reverse Transcriptase, the catalytic component of the telomerase enzyme complex [12] [13]. Alvespimycin disrupts this chaperone function, leading to Telomerase Reverse Transcriptase destabilization and enhanced susceptibility to telomerase inhibition by imetelstat.

Preclinical studies in human osteosarcoma cell lines demonstrate that combined treatment with imetelstat and alvespimycin results in accelerated telomere shortening compared to either agent alone. In HOS cells, the combination produces greater telomere shortening as early as passage 2, with this effect becoming more pronounced with continued treatment [12] [13]. This accelerated telomere attrition leads to activation of DNA damage response pathways and eventual cellular senescence or apoptosis.

The synergistic interaction manifests in enhanced activation of DNA damage response pathways, as evidenced by increased levels of γH2AX, a marker of DNA double-strand breaks. Combined treatment results in higher levels of γH2AX compared to either agent alone, indicating increased DNA damage or impaired DNA repair mechanisms [12] [13]. This enhanced DNA damage response is accompanied by increased phosphorylation of p53 and upregulation of p21, key mediators of cell cycle arrest and apoptosis.

Complete growth arrest of bulk cell cultures is achieved with dual telomerase and Heat Shock Protein 90 inhibition, whereas individual agents allow continued cell growth despite some growth inhibition. In HOS cells, the combination of 2 micromolar imetelstat and 120 nanomolar alvespimycin induces cell growth arrest after passage 9, with significant increases in apoptotic cell populations [12] [13]. Early apoptosis increases to 4.7%, late apoptosis to 28.3%, and cell death to 10.9% following combination treatment.

Xenograft studies confirm the translational potential of this synergistic interaction, with combination therapy producing superior tumor growth inhibition compared to either agent alone. In 143B osteosarcoma xenografts, all treatment groups significantly inhibited tumor growth, but the combination treatment group demonstrated the greatest effect with p-value of 0.004 compared to placebo control [12] [13]. This enhanced efficacy supports the clinical development potential of combining Heat Shock Protein 90 and telomerase inhibitors.

Table 4: Synergistic Interactions with Telomerase Inhibitors

| Combination | Cell Line/Model | Telomerase Inhibition | Outcome |

|---|---|---|---|

| Alvespimycin + Imetelstat | HOS cells | 13% activity (vs control) | Complete growth arrest |

| Alvespimycin + Imetelstat | 143B cells | Enhanced inhibition | Cell death after passage 12 |

| Alvespimycin + Imetelstat | MG-63 cells | Partial inhibition | No cell death |

| Alvespimycin + Imetelstat | 143B xenograft | 62% and 37% activity | Significant tumor growth inhibition |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Alvespimycin is an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Mainly renal and biliary elimination pathways. In a mice study, the excreted urine 24 hours post-dose recovered 10.6–14.8% of delivered dose unchanged.

At the maximum tolerated dose of 80mg/m^2, the mean Vd value is 385 L.

The mean clearance is 18.9 L/hr at the dose of 80mg/m^2.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Hu Y, Bobb D, He J, Hill DA, Dome JS. The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by imetelstat in human osteosarcoma. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub 2015 Apr 28. PubMed PMID: 25920748; PubMed Central PMCID: PMC4622625.

3: Gao L, Zhao G, Fang JS, Yuan TY, Liu AL, Du GH. Discovery of the neuroprotective effects of alvespimycin by computational prioritization of potential anti-Parkinson agents. FEBS J. 2014 Feb;281(4):1110-22. doi: 10.1111/febs.12672. Epub 2014 Jan 9. PubMed PMID: 24304935.

4: Schulze K, Imbeaud S, Letouzé E, Alexandrov LB, Calderaro J, Rebouissou S, Couchy G, Meiller C, Shinde J, Soysouvanh F, Calatayud AL, Pinyol R, Pelletier L, Balabaud C, Laurent A, Blanc JF, Mazzaferro V, Calvo F, Villanueva A, Nault JC, Bioulac-Sage P, Stratton MR, Llovet JM, Zucman-Rossi J. Exome sequencing of hepatocellular carcinomas identifies new mutational signatures and potential therapeutic targets. Nat Genet. 2015 May;47(5):505-511. doi: 10.1038/ng.3252. Epub 2015 Mar 30. PubMed PMID: 25822088; PubMed Central PMCID: PMC4587544.

5: Jhaveri K, Miller K, Rosen L, Schneider B, Chap L, Hannah A, Zhong Z, Ma W, Hudis C, Modi S. A phase I dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors. Clin Cancer Res. 2012 Sep 15;18(18):5090-8. doi: 10.1158/1078-0432.CCR-11-3200. Epub 2012 Jul 10. PubMed PMID: 22781552.

6: Maddocks K, Hertlein E, Chen TL, Wagner AJ, Ling Y, Flynn J, Phelps M, Johnson AJ, Byrd JC, Jones JA. A phase I trial of the intravenous Hsp90 inhibitor alvespimycin (17-DMAG) in patients with relapsed chronic lymphocytic leukemia/small lymphocytic lymphoma. Leuk Lymphoma. 2016 Sep;57(9):2212-5. doi: 10.3109/10428194.2015.1129536. Epub 2016 Jan 14. PubMed PMID: 26764527; PubMed Central PMCID: PMC5455147.

7: Lancet JE, Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX, Bhalla K, Hannah AL, Baer MR. Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022, 17-DMAG) administered intravenously twice weekly to patients with acute myeloid leukemia. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28. PubMed PMID: 20111068.

8: Pacey S, Wilson RH, Walton M, Eatock MM, Hardcastle A, Zetterlund A, Arkenau HT, Moreno-Farre J, Banerji U, Roels B, Peachey H, Aherne W, de Bono JS, Raynaud F, Workman P, Judson I. A phase I study of the heat shock protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors. Clin Cancer Res. 2011 Mar 15;17(6):1561-70. doi: 10.1158/1078-0432.CCR-10-1927. Epub 2011 Jan 28. PubMed PMID: 21278242; PubMed Central PMCID: PMC3060938.

9: Smith MA, Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris JM, Keir ST, Wu J, Houghton PJ. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508. PubMed PMID: 18260120.

10: Yang DS. Novel prediction of anticancer drug chemosensitivity in cancer cell lines: evidence of moderation by microRNA expressions. Conf Proc IEEE Eng Med Biol Soc. 2014;2014:4780-6. doi: 10.1109/EMBC.2014.6944693. PubMed PMID: 25571061.

11: Ambade A, Catalano D, Lim A, Kopoyan A, Shaffer SA, Mandrekar P. Inhibition of heat shock protein 90 alleviates steatosis and macrophage activation in murine alcoholic liver injury. J Hepatol. 2014 Oct;61(4):903-11. doi: 10.1016/j.jhep.2014.05.024. Epub 2014 May 22. PubMed PMID: 24859453; PubMed Central PMCID: PMC4169725.

12: Nanduri P, Hao R, Fitzpatrick T, Yao TP. Chaperone-mediated 26S proteasome remodeling facilitates free K63 ubiquitin chain production and aggresome clearance. J Biol Chem. 2015 Apr 10;290(15):9455-64. doi: 10.1074/jbc.M114.627950. Epub 2015 Feb 24. PubMed PMID: 25713068; PubMed Central PMCID: PMC4392251.

13: Lazaro I, Oguiza A, Recio C, Mallavia B, Madrigal-Matute J, Blanco J, Egido J, Martin-Ventura JL, Gomez-Guerrero C. Targeting HSP90 Ameliorates Nephropathy and Atherosclerosis Through Suppression of NF-κB and STAT Signaling Pathways in Diabetic Mice. Diabetes. 2015 Oct;64(10):3600-13. doi: 10.2337/db14-1926. Epub 2015 Jun 26. PubMed PMID: 26116697.

14: Iguchi N, Malykhina AP, Wilcox DT. Inhibition of HIF Reduces Bladder Hypertrophy and Improves Bladder Function in Murine Model of Partial Bladder Outlet Obstruction. J Urol. 2016 Apr;195(4 Pt 2):1250-6. doi: 10.1016/j.juro.2015.08.001. Epub 2016 Feb 28. PubMed PMID: 26926557; PubMed Central PMCID: PMC5505069.

15: Safavi S, Järnum S, Vannas C, Udhane S, Jonasson E, Tomic TT, Grundevik P, Fagman H, Hansson M, Kalender Z, Jauhiainen A, Dolatabadi S, Stratford EW, Myklebost O, Eriksson M, Stenman G, Schneider-Stock R, Ståhlberg A, Åman P. HSP90 inhibition blocks ERBB3 and RET phosphorylation in myxoid/round cell liposarcoma and causes massive cell death in vitro and in vivo. Oncotarget. 2016 Jan 5;7(1):433-45. doi: 10.18632/oncotarget.6336. PubMed PMID: 26595521; PubMed Central PMCID: PMC4808009.

16: Tsai YC, Lam KK, Peng YJ, Lee YM, Yang CY, Tsai YJ, Yen MH, Cheng PY. Heat shock protein 70 and AMP-activated protein kinase contribute to 17-DMAG-dependent protection against heat stroke. J Cell Mol Med. 2016 Oct;20(10):1889-97. doi: 10.1111/jcmm.12881. Epub 2016 May 31. PubMed PMID: 27241357; PubMed Central PMCID: PMC5020632.

17: Wang YL, Shen HH, Cheng PY, Chu YJ, Hwang HR, Lam KK, Lee YM. 17-DMAG, an HSP90 Inhibitor, Ameliorates Multiple Organ Dysfunction Syndrome via Induction of HSP70 in Endotoxemic Rats. PLoS One. 2016 May 25;11(5):e0155583. doi: 10.1371/journal.pone.0155583. eCollection 2016. PubMed PMID: 27224288; PubMed Central PMCID: PMC4880344.

18: Yang WL, Lee YE, Chen MH, Chao KM, Huang CY. In-silico drug screening and potential target identification for hepatocellular carcinoma using Support Vector Machines based on drug screening result. Gene. 2013 Apr 10;518(1):201-8. doi: 10.1016/j.gene.2012.11.030. Epub 2012 Dec 6. PubMed PMID: 23220021.

19: Liu Y, Yu Y, Chu H, Bing D, Wang S, Zhou L, Chen J, Chen Q, Pan C, Sun Y, Cui Y. 17-DMAG induces Hsp70 and protects the auditory hair cells from kanamycin ototoxicity in vitro. Neurosci Lett. 2015 Feb 19;588:72-7. doi: 10.1016/j.neulet.2014.12.060. Epub 2014 Dec 31. PubMed PMID: 25556684.

20: Seo YH. Organelle-specific Hsp90 inhibitors. Arch Pharm Res. 2015 Sep;38(9):1582-90. doi: 10.1007/s12272-015-0636-1. Epub 2015 Jul 22. Review. PubMed PMID: 26195286.